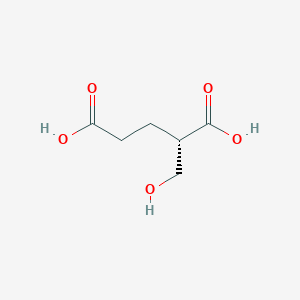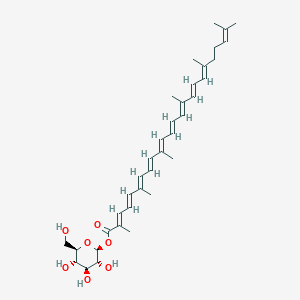
Glycosyl-4,4'-diaponeurosporenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycosyl-4,4'-diaponeurosporenoate is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Carotenoid Biosynthesis in Microorganisms
Planococcus faecalis AJ003T, a bacterium isolated from penguin feces, produces glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid as its main carotenoid. This study revealed the presence of carotenoid pathway genes in the genome of P. faecalis AJ003T. The enzymes CrtP2 and AldH2454 were identified as essential in the biosynthesis of this compound. Their functionality was confirmed in Escherichia coli, generating carotenoid aldehydes and acids (Lee, Kim, & Lee, 2020).
Triterpenoid Carotenoids in Staphylococcus aureus
The pigments of Staphylococcus aureus, primarily composed of triterpenoid carotenoids, were isolated and analyzed. The main pigment identified was staphyloxanthin, which is esterified with glycosyl 4,4'-diaponeurosporenoate. This study provides detailed chemical structures of these pigments, offering insights into their biosynthesis and function in the bacterium (Marshall & Wilmoth, 1981).
Staphyloxanthin Biosynthesis and Function
Research on Staphylococcus aureus strains revealed the biosynthesis of the orange carotenoid staphyloxanthin. The study detailed the pathway, starting with the condensation of farnesyl diphosphate and culminating in the formation of staphyloxanthin, where glycosyl 4,4'-diaponeurosporenoate plays a crucial role (Pelz et al., 2005).
Carotenoids in Streptococcus faecium
Triterpenoid xanthophylls derived from the C30 analogue of neurosporene were characterized in Streptococcus faecium. The study identified 4-hydroxy-4,4'-diaponeurosporene and its glucoside, 4-d-glucopyranosyloxy-4,4'-diaponeurosporene, providing insights into the structural and functional aspects of these carotenoids (Taylor & Davies, 1974).
Pathway of Triterpenoid Carotenoid Biosynthesis
A study proposed a biosynthetic pathway for triterpenoid carotenoids in Staphylococcus aureus, demonstrating the progression from 4,4'-diapophytoene to staphyloxanthin. This pathway highlighted the role of various intermediates, including glucosyl-diaponeurosporenoate (Marshall & Wilmoth, 1981).
Eigenschaften
Produktname |
Glycosyl-4,4'-diaponeurosporenoate |
|---|---|
Molekularformel |
C36H50O7 |
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate |
InChI |
InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1 |
InChI-Schlüssel |
ZBQZCMIYCTXPBB-GQBMLQGDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





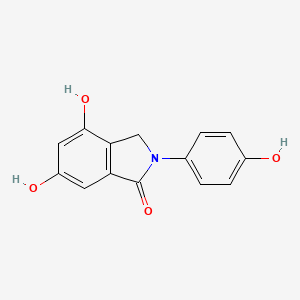
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
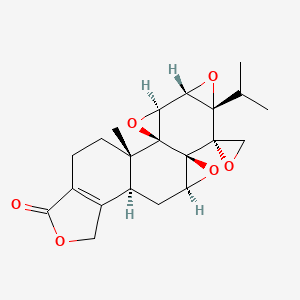
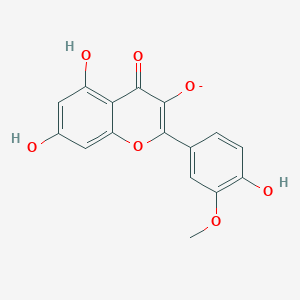
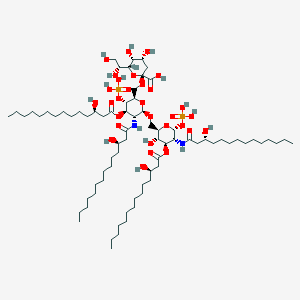
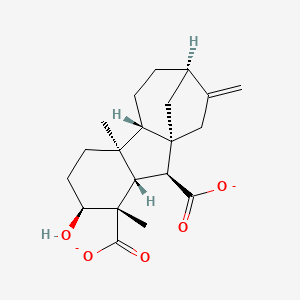
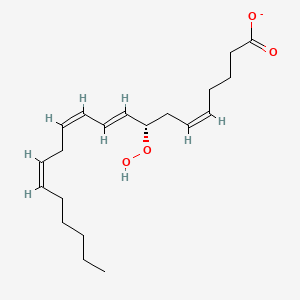
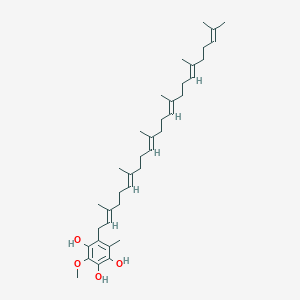
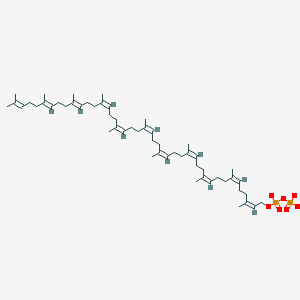
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
